5-Bromo-2-methoxybenzonitrile

Description

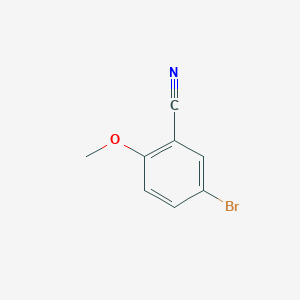

5-Bromo-2-methoxybenzonitrile (CAS: 144649-99-0) is a brominated aromatic nitrile with the molecular formula C₈H₆BrNO. Its structure features a methoxy group (-OCH₃) at the 2-position and a bromine atom at the 5-position on the benzonitrile backbone (Figure 1). Key physical properties include a melting point of 92°C and a molecular weight of 212.05 g/mol. The compound’s SMILES notation is COC₁=C(C=C(C=C₁)Br)C#N, and its InChIKey is LOASAXVECBZCRJ-UHFFFAOYSA-N .

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOASAXVECBZCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403079 | |

| Record name | 5-bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144649-99-0 | |

| Record name | 5-Bromo-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144649-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products Formed

Substitution: Formation of various substituted benzonitriles.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds or styrenes.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a cyano group (-C≡N). Its molecular weight is approximately 212.04 g/mol, with a melting point of 91-92 °C and a boiling point around 287.8 °C. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups enhances its reactivity and biological activity, making it a valuable compound in scientific research.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Electrophilic Aromatic Substitution : The methoxy group enhances the electrophilicity of the benzene ring, enabling further functionalization.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for developing drugs targeting cancer and infectious diseases. |

| Agrochemicals | Serves as a precursor in the synthesis of pesticides and herbicides. |

| Dyes and Pigments | Employed in the production of colorants due to its reactive functional groups. |

Medicinal Chemistry

Research indicates that this compound exhibits potential as a therapeutic agent. Its biological activities include:

- Inhibition of Cytochrome P450 Enzymes : Studies have shown that this compound can inhibit CYP1A2, an enzyme involved in drug metabolism, which may lead to interactions with various pharmaceuticals.

- Anticancer Activity : Preliminary cytotoxicity studies demonstrate that it can selectively induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells.

| Activity Type | Target | Observations |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Effective against strains like Bacillus subtilis. |

| Cytotoxicity | Cancer cell lines | Higher selectivity for cancer cells compared to normal cells. |

Material Science

The compound's unique structure imparts valuable properties for material science applications:

- Nonlinear Optical Properties : Studies utilizing Density Functional Theory (DFT) indicate significant nonlinear optical characteristics, making it suitable for photonic applications such as frequency modulation and optical switching .

- Synthesis of Novel Materials : It is used in creating materials with specific electronic and optical properties, enhancing their functionality in devices like sensors and light-emitting diodes.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Photonics | Utilized for its nonlinear optical capabilities in photonic devices. |

| Electronic Materials | Employed in the development of advanced materials for electronics due to its unique electronic properties. |

Case Studies

Several studies have been conducted to evaluate the applications and effects of this compound:

- Antimicrobial Screening : A study assessed its antibacterial activity against various strains, revealing significant effectiveness against Gram-positive bacteria.

- Cytotoxicity Evaluation : In vitro studies demonstrated promising results regarding its ability to selectively target cancer cells over normal cells, suggesting potential for further development as an anticancer agent.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to substituents can enhance or diminish biological activity, providing insights for future drug design .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .

Comparaison Avec Des Composés Similaires

5-Bromo-2-hydroxybenzonitrile

- Structure: Replaces the methoxy group with a hydroxyl (-OH) at the 2-position (CAS: 40530-18-5; C₇H₄BrNO) .

- Hydrogen Bonding: Forms infinite 1D chains via O–H∙∙∙N interactions (O∙∙∙N distances: 2.805–2.810 Å; angles: 170–175°) . This contrasts with 5-bromo-2-methoxybenzonitrile, which lacks H-bond donors.

- Applications : Used in synthesizing antiretroviral agents, cancer therapies, and osteoporosis treatments .

- Physical Properties: No explicit melting point reported, but crystallizes from chloroform .

3-Bromo-2-methoxybenzonitrile

- Structure : Bromine at the 3-position instead of the 5-position.

- Spectroscopy : DFT studies reveal distinct electronic properties due to substituent positioning. For example, dipole moments and hyperpolarizabilities differ, affecting SHG efficiency compared to the 5-bromo isomer .

- Reactivity : Positional isomerism likely alters reactivity in cross-coupling reactions.

5-Bromo-2-hydroxy-3-methylbenzonitrile

5-Bromo-2-ethoxybenzonitrile

- Structure : Ethoxy (-OCH₂CH₃) replaces methoxy at the 2-position.

- Properties : Longer alkoxy chains increase lipophilicity (higher logP) but may reduce solubility in polar solvents .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Computational and Spectroscopic Insights

Activité Biologique

5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a benzonitrile framework. Its molecular weight is approximately 212.04 g/mol, with a melting point ranging from 91 to 92 °C and a predicted boiling point of around 287.8 °C . The presence of both electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups affects its chemical behavior, enabling various interactions with biological targets.

Synthesis

The primary method for synthesizing this compound involves the bromination of 2-methoxybenzonitrile. This reaction is typically conducted under controlled temperature conditions (145-150 °C) using a reflux setup, yielding a product with a purity of approximately 89.2% as determined by gas chromatography .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Additionally, compounds with similar structures have been associated with therapeutic effects in treating various diseases, including neurological disorders.

Antimicrobial Properties

Studies have explored the antimicrobial properties of this compound. For instance, it has shown effectiveness against several bacterial strains, indicating potential use in developing antimicrobial agents .

Anticancer Potential

The compound's structural characteristics suggest it may possess anticancer properties. Investigations into its interactions with cancer cell lines have revealed promising results, warranting further exploration into its mechanisms and efficacy .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. The compound's brominated aromatic ring and methoxy groups may enhance its binding affinity to enzymes or receptors involved in various biochemical processes .

Pharmacokinetics

Given its molecular weight and lipophilic nature, this compound is expected to be well-absorbed and distributed within biological systems. This characteristic is advantageous for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2-methoxybenzonitrile | Similar brominated structure | Antimicrobial and anticancer properties |

| 2-Methoxybenzonitrile | Lacks bromine substituent | Limited biological activity |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro, suggesting potential implications for drug interactions in clinical settings .

- Antimicrobial Activity : Research indicated that this compound exhibited notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, supporting its potential as an antimicrobial agent .

- Anticancer Studies : In vitro assays showed that the compound could induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .

Q & A

Q. IR Spectroscopy :

- Strong absorption at 2223 cm⁻¹ (C≡N stretch) and 1256 cm⁻¹ (C-O of methoxy group) .

Q. Mass Spectrometry :

- GC-MS shows molecular ion peaks at m/z 241 (M⁺) and 243 (M⁺+2) due to bromine isotope splitting .

Methodological Note : Compare experimental IR/Raman data with DFT-predicted vibrational modes to resolve ambiguities .

What computational methods predict the spectroscopic and nonlinear optical (NLO) properties of this compound?

Advanced Research Question

DFT Workflow :

Q. Data Contradictions :

- Experimental vs. calculated IR frequencies may differ due to anharmonicity. Apply scaling factors (0.96–0.98) to DFT results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.